1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylicacid
Description
1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane-carboxylic acid derivative featuring a pyridine ring substituted with a cyano (-CN) group at the 6-position. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-5-8-2-1-7(6-12-8)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI Key |
KLORSXRVJRUFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a halogenated pyridine derivative reacts with a cyclopropane precursor.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through an oxidation reaction, where an aldehyde or alcohol precursor is oxidized to form the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
*Molecular formula and weight inferred from structural analogs (e.g., ).
Substituent Effects on Properties and Reactivity
- Electron-Withdrawing Groups: The cyano (-CN) group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa reduction) compared to -Cl or -CF₃ analogs. This may enhance solubility in polar solvents . Trifluoromethyl (-CF₃): Introduces high lipophilicity and metabolic stability, making it favorable for blood-brain barrier penetration in drug candidates . Chloro (-Cl): Moderately electron-withdrawing; chlorinated pyridines are common in agrochemicals and antivirals (e.g., highlights a chloropyridinyl carboxamide as a pharmaceutical intermediate) .
- Positional Isomerism: The 6-chloro-3-pyridinyl derivative () and its 2-pyridinyl positional isomer () exhibit distinct electronic profiles.
Biological Activity
1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring linked to a carboxylic acid group and a cyanopyridine moiety. This structural configuration is believed to contribute to its unique biological properties.
The biological activity of 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid is largely attributed to its interaction with specific molecular targets, including enzymes involved in cancer cell proliferation and survival pathways.
Key Mechanisms:
- Inhibition of Apoptosis Proteins : The compound has been shown to modulate proteins such as survivin, which is crucial for cancer cell survival. Studies indicate that it can induce proteasome-dependent degradation of survivin, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to significant cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell division .
Biological Activity and Cytotoxicity
Several studies have evaluated the cytotoxic effects of 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid against various cancer cell lines. The results demonstrate promising anti-cancer properties.
Cytotoxicity Evaluation:
The compound was tested against several human cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). The cytotoxic effects were measured using the sulforhodamine B (SRB) assay.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid | PC-3 | 45.0 |
| 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid | MDA-MB-231 | 38.5 |
| 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid | HepG2 | 40.0 |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, with IC50 values suggesting effective potency comparable to established chemotherapeutic agents.
Case Studies
In a notable study focusing on novel derivatives of cyanopyridines, researchers synthesized and assessed various compounds, including 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid. The findings revealed that this compound not only inhibited cell proliferation but also induced apoptosis through the downregulation of anti-apoptotic proteins .
Additional Findings:
The study also reported that compounds similar to 1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylic acid demonstrated enhanced activity when substituted with specific functional groups, highlighting the importance of chemical modifications in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
